6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione
Overview
Description
6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and chlorinated aromatic compounds.
Cyclization: The key step involves the cyclization of these starting materials to form the quinazoline core.
Functionalization: Subsequent functionalization steps introduce the bromo and chloro substituents at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms.
Oxidation and Reduction: Depending on the functional groups present.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione
- 6-bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific halogen substituents, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-bromo-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXRYAWXYDDEAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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